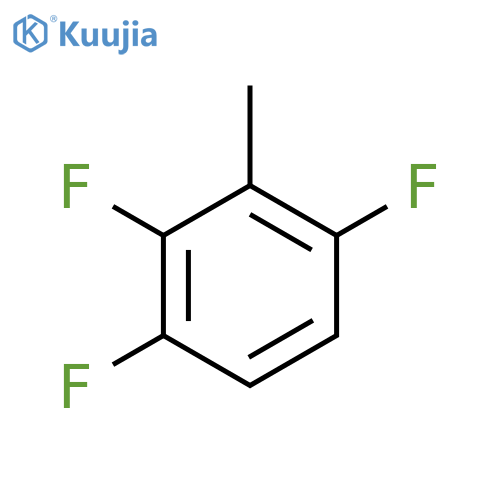Cas no 2077-46-5 (1,2,4-trichloro-3-methylbenzene)

2077-46-5 structure
商品名:1,2,4-trichloro-3-methylbenzene
1,2,4-trichloro-3-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Trifluoro-3-methylbenzene
- 1,2,4-Trichloro-3-methylbenzene
- 2,3,6-Trichlorotoluene
- 1,2,4-trichloro-3-methyl-benzen
- 1-Methyl-2,3,6-trichlorobenzene
- 2,3,4-TRI-O-ACETYL-D-ARABINOPYRANOSYL BROMIDE
- 2,3,6-trichloro-toluen
- 2,3,6-trichloro-toluene
- 2,3,6-Trichlortoluol
- 2,3,6-trichorotoluene
- 2,3,6-Trifluorotoluene
- BENZENE,1,2,4-TRICHLORO-3-MET
- toluene,2,3,6-trichloro
- UNII-19M2L15Z6U
- DTXSID8047767
- AS-46111
- NS00026734
- SCHEMBL900037
- Toluene,3,6-trichloro-
- Benzene, 1-methyl-2,3,6-trichloro-
- CS-0190793
- NSC155908
- Toluene, 2,3,6-trichloro-
- AKOS006230076
- EINECS 218-202-4
- BRN 2327397
- 4-05-00-00819 (Beilstein Handbook Reference)
- 2077-46-5
- NSC 155908
- CAA07746
- Benzene,2,4-trichloro-3-methyl-
- FT-0609475
- 2,6-Trichlorotoluene
- Q22829062
- AM83053
- UZYYBZNZSSNYSA-UHFFFAOYSA-N
- CL8814
- 1,2,4-Trichloro-3-methylbenzene #
- 2,3,6-Trichlorotoluene 10 microg/mL in Methanol
- 19M2L15Z6U
- MFCD00013623
- NSC-155908
- Benzene, 1,2,4-trichloro-3-methyl-
- 2,3,6-TCT
- DB-019689
- DTXCID3027748
- 1,2,4-trichloro-3-methylbenzene
-
- MDL: MFCD12922564
- インチ: 1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
- InChIKey: UZYYBZNZSSNYSA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=C1Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 193.945683g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 0
- どういたいしつりょう: 193.945683g/mol
- 単一同位体質量: 193.945683g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 10
- 複雑さ: 115
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- Henrys Law Constant: 0.00 atm-m3/mole
- 色と性状: 無色中性結晶
- 密度みつど: 1.3950 (estimate)
- ゆうかいてん: 35.64°C (estimate)
- ふってん: 230.4°C (estimate)
- フラッシュポイント: 147.6±21.5 °C
- 屈折率: 1.5670 (estimate)
- PSA: 0.00000
- LogP: 3.95520
- ようかいせい: 水に溶けず、熱に溶けない普通の溶媒、
- じょうきあつ: No data available
1,2,4-trichloro-3-methylbenzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
- RTECS番号:XT9300000
-
危険物標識:

- 包装カテゴリ:III
- リスク用語:R22
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- 包装等級:III
1,2,4-trichloro-3-methylbenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1,2,4-trichloro-3-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T353265-100mg |
2,3,6-Trichlorotoluene |
2077-46-5 | 100mg |
$ 59.00 | 2023-09-05 | ||
| TRC | T353265-1g |
2,3,6-Trichlorotoluene |
2077-46-5 | 1g |
$ 201.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | D509765-1g |
1,2,4-Trifluoro-3-Methylbenzene |
2077-46-5 | 97% | 1g |
$180 | 2024-05-24 | |
| Alichem | A013027966-500mg |
2,3,6-Trichlorotoluene |
2077-46-5 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170030-1G |
1,2,4-trichloro-3-methylbenzene |
2077-46-5 | 95% | 1g |
¥ 303.00 | 2023-04-06 | |
| TRC | T353265-1000mg |
2,3,6-Trichlorotoluene |
2077-46-5 | 1g |
$201.00 | 2023-05-17 | ||
| abcr | AB447308-1g |
2,3,6-Trichorotoluene, 95%; . |
2077-46-5 | 95% | 1g |
€127.20 | 2024-04-18 | |
| Aaron | AR002JX8-250mg |
Benzene, 1,2,4-trichloro-3-methyl- |
2077-46-5 | 98% | 250mg |
$31.00 | 2025-01-21 | |
| Aaron | AR002JX8-5g |
Benzene, 1,2,4-trichloro-3-methyl- |
2077-46-5 | 98% | 5g |
$126.00 | 2025-01-21 | |
| A2B Chem LLC | AB18032-5g |
2,3,6-Trichlorotoluene |
2077-46-5 | 97% | 5g |
$165.00 | 2024-04-20 |
1,2,4-trichloro-3-methylbenzene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2077-46-5)2,3,6-Trichlorotoluene
注文番号:LE11356
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:04
価格 ($):discuss personally
1,2,4-trichloro-3-methylbenzene 関連文献
-
1. CXXXIV.—The chlorination of the dichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the trichlorotoluenesJulius B. Cohen,Henry D. Dakin J. Chem. Soc. Trans. 1902 81 1324
-
2. 270. The nuclear chlorination of toluene: 2 : 3 : 4- and 2 : 3 : 6-trichlorotolueneH. C. Brimelow,R. L. Jones,T. P. Metcalfe J. Chem. Soc. 1951 1208
-
3. XLI.—The action of sodium hypochlorite on the aromatic sulphonamidesHenry Stanley Raper,John Thomas Thompson,Julius Berend Cohen J. Chem. Soc. Trans. 1904 85 371
-
4. Halogeno-o-phenylenediamines and derived heterocycles. Part I. Reductive fission of benzotriazoles to o-phenylenediaminesD. E. Burton,A. J. Lambie,D. W. J. Lane,G. T. Newbold,A. Percival J. Chem. Soc. C 1968 1268
-
5. CXXX.—The chlorination of the trichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the tetrachlorotoluenes. Part VJulius Berend Cohen,Henry Drysdale Dakin J. Chem. Soc. Trans. 1904 85 1274
2077-46-5 (1,2,4-trichloro-3-methylbenzene) 関連製品
- 3828-49-7(1,2-difluoro-3-methyl-benzene)
- 132992-29-1(1,2,5-Trifluoro-3-methylbenzene)
- 5230-78-4(Benzene,1,2,4,5-tetrafluoro-3-methyl-)
- 193533-92-5(2,3,4-Trifluorotoluene)
- 887267-34-7(1,2,4-Trifluoro-5-methylbenzene)
- 21622-19-5(1,2,3,4-Tetrafluoro-5-methylbenzene)
- 771-56-2(2,3,4,5,6-Pentafluorotoluene)
- 80427-49-2(Benzene,1,2,3,5-tetrafluoro-4-methyl-)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2077-46-5)2,3,6-Trichlorotoluene

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2077-46-5)1,2,4-trichloro-3-methylbenzene

清らかである:99%
はかる:10.0g
価格 ($):174.0




